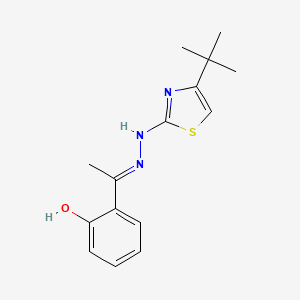![molecular formula C16H11ClN2O2S B3726013 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3726013.png)
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one, also known as CBPIT, is a thiazolidinone derivative that has shown promising results in various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and asthma. 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has also been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. In cancer cells, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum and tissue samples. 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. In cancer cells, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one induces apoptosis and inhibits cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has not been extensively studied for its pharmacokinetic properties, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one. One potential direction is to investigate its potential therapeutic properties for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study the pharmacokinetic properties of 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one to determine its efficacy in vivo. Additionally, further studies are needed to investigate the potential side effects of 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one and its interactions with other drugs. Overall, 5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-3-1-10(2-4-11)9-14-15(21)19-16(22-14)18-12-5-7-13(20)8-6-12/h1-9,20H,(H,18,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXTVNABOZORQL-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3725931.png)
![methyl S-benzyl-N-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}cysteinate](/img/structure/B3725933.png)
![5-bromo-2-hydroxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B3725937.png)
![1-{[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B3725957.png)

![3-(4-pyridinyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3725962.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B3725982.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B3725994.png)
![N-benzyl-4-bromo-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3726011.png)
![3-(5-methyl-2-furyl)propanal [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3726019.png)
![5-(3-hydroxybenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726023.png)

![ethyl (6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)acetate](/img/structure/B3726031.png)